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Compound of Interest

Compound Name: Pirquinozol

Cat. No.: B610121 Get Quote

Disclaimer: The full text of primary research articles concerning the in vivo pharmacokinetics of

Pirquinozol (SQ 13,847), largely conducted in the early 1980s, are not publicly available.

Consequently, this guide is based on the limited information accessible through abstracts of

these studies. While this document provides an overview of the known properties of

Pirquinozol, it lacks the detailed quantitative data and experimental protocols required for a

comprehensive technical whitepaper.

Introduction
Pirquinozol, also known as SQ 13,847, is a pyrazolo[1,5-c]quinazoline derivative that was

investigated for its potential as an orally active anti-allergic and anti-asthmatic agent.[1]

Research conducted in the early 1980s demonstrated its efficacy in animal models of allergic

reactions. Notably, Pirquinozol is not a histamine antagonist but is understood to inhibit the

release of histamine from mast cells.[1]

A key aspect of Pirquinozol's pharmacology is its role as a prodrug. In vivo, it is metabolized to

its 2-carboxylic acid metabolite, SQ 12,903, which is believed to be the active form of the

compound.[1]

Pharmacodynamics
The primary pharmacodynamic effect of Pirquinozol is the inhibition of IgE-mediated allergic

responses. In vivo studies in rats have shown that Pirquinozol is effective in preventing

passive cutaneous anaphylaxis (PCA), a classic model for Type I hypersensitivity reactions.
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Table 1: In Vivo Efficacy of Pirquinozol in Rats
Assay Effect Potency (ID50)

Route of
Administration

IgE-mediated Passive

Cutaneous

Anaphylaxis (PCA)

Inhibition 2 to 4 mg/kg Oral

Source: Casey et al., 1980[1]

Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for Pirquinozol, such as Cmax, Tmax, AUC,

and elimination half-life, are not available in the accessible literature. The primary research

abstracts suggest that the compound is orally absorbed and acts as a prodrug for the active

metabolite, SQ 12,903.[1] The relative potencies of Pirquinozol and SQ 12,903 following oral

versus intravenous administration supported this conclusion.

Metabolism
The primary metabolic pathway for Pirquinozol is the oxidation of the 2-hydroxymethyl group

to a 2-carboxylic acid, forming the active metabolite SQ 12,903.

Pirquinozol (SQ 13,847)
(Prodrug)

SQ 12,903
(Active Metabolite)

Oxidation

Click to download full resolution via product page

Caption: Metabolic conversion of Pirquinozol to its active metabolite.
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Experimental Protocols
Detailed experimental protocols from the original studies are not available. However, based on

the abstracts, the following is a general description of the likely methodology for the passive

cutaneous anaphylaxis (PCA) assay.

Passive Cutaneous Anaphylaxis (PCA) in Rats (General
Overview)
This in vivo assay is used to evaluate the ability of a compound to inhibit an IgE-mediated

allergic reaction in the skin.

Animals:

Male Wistar or Sprague-Dawley rats were likely used as is common for this type of study.

Sensitization:

Rats are passively sensitized by intradermal injection of anti-dinitrophenyl (DNP) IgE

antibody into a shaved area of the back.

A control site would be injected with saline.

The sensitization period is typically 24 to 72 hours to allow the IgE antibodies to bind to mast

cells in the skin.

Drug Administration:

Pirquinozol would be administered orally at various doses (e.g., in a vehicle like

carboxymethyl cellulose) at a specified time before the antigen challenge.

A control group would receive the vehicle alone.

Antigen Challenge and Evaluation:

At the end of the sensitization period, the rats are challenged by intravenous injection of the

DNP antigen conjugated to a carrier protein (e.g., bovine serum albumin) along with a dye,

such as Evans blue.
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The antigen cross-links the IgE on the mast cells, causing degranulation and release of

inflammatory mediators, which increases vascular permeability.

The Evans blue dye extravasates into the skin at the site of the reaction, resulting in a blue

spot.

After a set amount of time, the animals are euthanized, and the area of the blue spot is

measured. The amount of dye can also be extracted and quantified spectrophotometrically.

Data Analysis:

The inhibitory dose 50 (ID50), the dose of the drug that causes a 50% reduction in the

anaphylactic reaction, is calculated. For Pirquinozol, this was reported to be 2 to 4 mg/kg.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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